molecular formula C16H14F2N2O2S2 B2614838 1-(4-fluorobenzenesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868218-52-4

1-(4-fluorobenzenesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2614838
CAS No.: 868218-52-4
M. Wt: 368.42
InChI Key: HFVJEMPNKKHVDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzenesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a functionalized dihydroimidazole derivative of significant interest in medicinal chemistry and chemical biology research. Its core structure, featuring a sulfonyl group and a benzylthioether, is commonly employed in the design of potent and selective enzyme inhibitors. This compound serves as a versatile chemical intermediate for the synthesis of more complex molecules, particularly those targeting protein kinases [1] . Researchers utilize this scaffold to explore structure-activity relationships (SAR) due to its ability to occupy the ATP-binding pocket of various kinases, making it a valuable template for the development of novel therapeutic candidates in oncology and inflammatory diseases [2] . The presence of fluorine atoms on both aromatic rings is a strategic modification to enhance metabolic stability and influence binding affinity through electronic effects. This product is intended for laboratory research applications, including biochemical assay development, high-throughput screening, and lead compound optimization. It is strictly for research use in a controlled laboratory environment.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O2S2/c17-13-5-7-14(8-6-13)24(21,22)20-10-9-19-16(20)23-11-12-3-1-2-4-15(12)18/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVJEMPNKKHVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorobenzenesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including cytotoxicity and antiviral properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorobenzenesulfonyl group, a sulfanyl moiety, and an imidazole ring, which are known to influence its biological activity. The presence of fluorine atoms can enhance the pharmacokinetic properties and stability of the compound.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on fluorinated imidazolium salts derived from lepidilines showed varying degrees of cytotoxicity against different cancer cell lines.

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell LineCC50 (µM)Activity Level
1-(4-FBS)-AHeLa< 0.019Highly Cytotoxic
1-(4-FBS)-BA5490.039–0.080Moderate Cytotoxic
1-(4-FBS)-CHepG2> 5.500Low Cytotoxic

CC50 represents the concentration required to inhibit cell growth by 50%.

In a comparative study, it was found that compounds with fluorine substitutions exhibited enhanced cytotoxicity against the HeLa cell line, suggesting that the incorporation of fluorine into the molecular structure may be beneficial for increasing anticancer activity .

Antiviral Activity

The antiviral potential of similar compounds was also evaluated against various viruses. In one study, the synthesized imidazolium salts were tested for antiviral activity against model viruses such as HSV-1 and HCMV. The results indicated that while some compounds showed promising antiviral effects, others displayed minimal activity at non-toxic concentrations.

Table 2: Antiviral Activity Data

Compound NameVirusIC50 (µM)Activity Level
Compound XHSV-1> 10No Significant Activity
Compound YHCMV< 5Moderate Activity

IC50 indicates the concentration required to inhibit viral replication by 50%.

Case Study 1: Fluorinated Imidazolium Salts

A study focused on synthesizing fluorinated imidazolium salts derived from lepidilines A and C demonstrated their anticancer and antiviral activities. The compounds were screened against various cell lines and viruses, revealing that specific modifications significantly impacted their biological efficacy .

Case Study 2: Structure-Activity Relationship

In another investigation, researchers explored the structure-activity relationship (SAR) of imidazole derivatives. The presence of electron-withdrawing groups like fluorine was correlated with increased potency against cancer cells, highlighting the importance of molecular design in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole
  • Structure : A fully aromatic imidazole with 4-fluorophenyl and diphenyl substituents.
  • Key Differences : Lacks the sulfonyl and sulfanyl groups, and the dihydroimidazole ring.
  • Implications: The aromatic imidazole core may increase rigidity and π-π stacking interactions compared to the dihydro analog.
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole
  • Structure : Shares the dihydroimidazole core and sulfonyl/sulfanyl substituents but uses dichlorophenyl instead of fluorophenyl groups.
  • Key Differences : Chlorine atoms (stronger electron-withdrawing effect) vs. fluorine.
  • Implications : Dichlorophenyl groups may enhance lipophilicity but reduce metabolic stability compared to fluorophenyl groups .

Sulfonyl and Sulfanyl Derivatives

2-[(4-Fluorophenyl)methanesulfonyl]-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole
  • Structure : Contains a sulfonyl group and fluorophenyl substituent but includes a propenyl chain and diphenyl groups.
  • Implications : Higher molecular weight (478.54 g/mol) and steric hindrance may reduce membrane permeability compared to the target compound .
N-Carbamimidoyl-4-(4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)benzenesulfonamide
  • Structure: A dihydroimidazolinone with a sulfonamide group and methoxybenzylidene substituent.
  • Key Differences : Sulfonamide instead of sulfonyl group; methoxy groups provide electron-donating effects.
  • Implications : Sulfonamides are common in enzyme inhibition (e.g., carbonic anhydrase), but methoxy groups may reduce metabolic stability compared to fluorine .

Fluorophenyl-Substituted Imidazoles

2-(4-Fluorophenyl)-1-(3-methoxyphenyl)-4,5-dimethyl-1H-imidazole
  • Structure : Aromatic imidazole with 4-fluorophenyl and methoxyphenyl substituents.
  • Key Differences : Methoxy group (electron-donating) vs. sulfonyl/sulfanyl groups (electron-withdrawing).
  • Implications : Methoxy groups enhance solubility but may decrease binding affinity to hydrophobic targets .

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP* Bioactivity Notes
Target Compound ~410.4 4-Fluorobenzenesulfonyl, 2-F-Bn-S- ~3.2 Potential enzyme inhibition (sulfonyl)
2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole ~348.4 4-Fluorophenyl, diphenyl ~4.5 Antimicrobial activity
1-(Benzenesulfonyl)-2-[(3,4-DCP)methylsulfanyl]-dihydroimidazole ~428.3 Dichlorophenyl, sulfonyl/sulfanyl ~3.8 Enhanced lipophilicity
Ethyl 2-{2-[(4-F-Bn)SO₂]-4,5-diphenyl-1H-imidazol-1-yl}acetate ~478.5 Sulfonyl, ester, diphenyl ~4.1 Ester group for prodrug potential

*LogP estimated using fragment-based methods.

Structural and Crystallographic Insights

  • Conformational Flexibility : The dihydroimidazole core in the target compound allows for puckered ring conformations, unlike planar aromatic imidazoles. This may influence binding to flexible enzyme pockets .
  • Crystal Packing : Fluorine atoms participate in weak C–H···F interactions, affecting solubility and crystallinity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing 1-(4-fluorobenzenesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Sulfonylation : Introduce the 4-fluorobenzenesulfonyl group via nucleophilic substitution using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., NaOH or pyridine) .

Thioether Formation : Attach the (2-fluorophenyl)methyl sulfanyl group via alkylation or coupling reactions, often using coupling agents like DCC (dicyclohexylcarbodiimide) .

Cyclization : Form the dihydroimidazole ring using cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under reflux conditions .

  • Key Considerations : Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical for optimizing yields.

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring saturation. For example, the dihydroimidazole proton signals appear as doublets (δ 3.5–4.5 ppm) .
  • X-ray Diffraction (XRD) : SHELX software (e.g., SHELXL/SHELXS) resolves crystal structures, particularly for verifying sulfonyl/sulfanyl group orientations and dihedral angles .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., via ESI-TOF) .

Q. What preliminary biological screening approaches are used to assess this compound’s activity?

  • Methodological Answer :

  • Antimicrobial Assays : Disk diffusion or microbroth dilution against Staphylococcus aureus and Escherichia coli to determine MIC (Minimum Inhibitory Concentration) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases to identify mechanistic pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are intermediates .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reaction rate and byproduct formation .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for high-purity isolates .

Q. How should researchers resolve contradictions in biological activity data between structurally similar analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing fluorine with chlorine) and compare IC₅₀ values .
  • In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase) and identify critical binding residues .
  • Metabolite Profiling : LC-MS/MS to assess stability and metabolic byproducts affecting activity .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding stability over 100-ns trajectories .
  • Pharmacophore Modeling : Schrödinger Suite identifies essential functional groups (e.g., sulfonyl’s hydrogen-bond acceptor role) .
  • ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., logP for lipophilicity) and toxicity endpoints .

Q. How do fluorinated substituents influence the compound’s physicochemical and biological properties?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Fluorine enhances sulfonyl group stability and alters pKa of the imidazole ring, impacting solubility .
  • Bioavailability : Fluorine’s lipophilicity improves membrane permeability, quantified via PAMPA (Parallel Artificial Membrane Permeability Assay) .
  • Comparative Studies : Replace fluorine with hydrogen or chlorine to assess changes in logD and plasma protein binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.